2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole
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Overview
Description
The compound “2-((2,4-dichlorophenoxy)methyl)-1-isobutyl-1H-benzo[d]imidazole” is a derivative of the benzimidazole class of compounds . Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and antifungal properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of 2,4-dichlorophenoxyacetic acid with other compounds. For instance, one method involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride, followed by treatment with phenacylbromides, leading to the formation of imidazo[2,1-b][1,3,4]thiadiazoles .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can vary depending on the nature of substitution and side chain functionalities. The core structure consists of a heterocyclic imidazole ring fused with benzene .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, bischlorophenoxyallyl hydrazides can react with alkenes, azo dyes, aldehydes, and hydrazonoyl chlorides to produce pyrazoles, Schiff bases, and bis-diazo compounds, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary. For instance, one derivative, cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate, has a boiling point of 665.7°C at 760 mmHg and a melting point of 120-122°C .
Scientific Research Applications
Controlled Release of Herbicides
This compound can be used in the controlled release of herbicides. It can be intercalated into Zn–Al hydrotalcites (herbicide@HTlcs) to create nanosheets that can reduce the volatilization and leaching risks of pesticides . This application can improve the use efficiency and reduce the off-target effects of pesticides .
Adsorption of Herbicides
The compound can be used in the adsorption of herbicides from aqueous solutions. It can be used in the in situ electrosynthesis of aluminum hydroxides by anodic dissolution of sacrificial aluminum anode . This application can achieve a high removal efficiency of herbicides .
Metabolism in Plants
The compound can be used to study the metabolism in plants and cell suspension cultures. For instance, it has been used in studies involving Arabidopsis thaliana, where it was observed that both plants and cells in suspension culture showed a rapid uptake of the compound from nutrient media .
Anti-Inflammatory Agents
The compound and its derivatives are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme . This application can be used in the development of new drugs for the treatment of inflammation-related diseases .
Effect on Microbial Communities
The compound can be used to study its effects on microbial communities in the phyllosphere . It can affect microbial communities by influencing leaf metabolism .
Synthesis of New Derivatives
The compound can be used in the synthesis of new derivatives . These derivatives can be used in various applications, including the development of new drugs and the study of biological systems .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-1-(2-methylpropyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-12(2)10-22-16-6-4-3-5-15(16)21-18(22)11-23-17-8-7-13(19)9-14(17)20/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCILQTYPGSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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